molecular formula C10H18O5 B120438 Di-tert-butyl dicarbonate CAS No. 24424-99-5

Di-tert-butyl dicarbonate

Cat. No. B120438
CAS RN: 24424-99-5
M. Wt: 218.25 g/mol
InChI Key: DYHSDKLCOJIUFX-UHFFFAOYSA-N
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Patent
US06020514

Procedure details

155 Grams (2.091 moles) of tert-butyl alcohol and 13.0 g (0.5652 mole) of flaky sodium were charged into a 1,000-ml glass autoclave equipped with a stirrer, thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours. After the reaction, it was difficult to stir due to the agglomeration of the formed sodium tert-butoxide. Thereafter, 200 ml of toluene was added, carbon dioxide was injected, and a reaction was carried out at 80° C. for 3 hours at the pressure of 2 kg/cm2, which consists of a partial pressure of carbon dioxide of 1 kg/cm2 and a partial pressure of air of 1 kg/cm2. After cooling, 48.51 g (0.2544 mole) of p-toluenesulfonyl chloride and 0.66 g (5.68×10-3 mole) of N,N,N',N'-tetramethylethylenediamine were added, and a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which consists of a partial pressure of carbon dioxide of 2 kg/cm2 and a partial pressure of air of 1 kg/cm2. After the reaction, 300 ml of water was added to the residue to dissolve the undissolved salt, the organic layer was washed twice with 200 ml of water, and the organic solvent was distilled off to give 31.31 g of di-tert-butyl dicarbonate. The yield was 56.4% based on p-toluenesulfonyl chloride.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.091 mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
48.51 g
Type
reactant
Reaction Step Six
Quantity
0.66 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[Na].C[C:8](C)([O-:10])C.[Na+].[C:13](=[O:15])=[O:14].[C:16]1([CH3:26])[CH:21]=CC(S(Cl)(=O)=O)=C[CH:17]=1.[OH2:27]>CN(C)CCN(C)C.C1(C)C=CC=CC=1>[C:13]([O:15][C:8]([O:10][C:16]([CH3:26])([CH3:21])[CH3:17])=[O:27])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:14] |f:2.3,^1:5|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.091 mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
13 g
Type
reactant
Smiles
[Na]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
48.51 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0.66 g
Type
catalyst
Smiles
CN(CCN(C)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction, it
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which
Duration
10 h
ADDITION
Type
ADDITION
Details
was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the undissolved salt
WASH
Type
WASH
Details
the organic layer was washed twice with 200 ml of water
DISTILLATION
Type
DISTILLATION
Details
the organic solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.31 g
YIELD: PERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.